Cas no 2121515-02-2 (5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester)

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester
- 2-(5-bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD30480185
- Inchi: 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3
- InChI Key: GRXGLWLGJHGJST-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 373
- Topological Polar Surface Area: 27.7
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517624-1 g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 1g |
€178.80 | 2023-04-17 | ||
abcr | AB517624-5g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 5g |
€407.40 | 2025-03-19 | ||
abcr | AB517624-1g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 1g |
€150.90 | 2025-03-19 | ||
abcr | AB517624-25g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 25g |
€1234.60 | 2025-03-19 | ||
abcr | AB517624-5 g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 5g |
€512.70 | 2023-04-17 | ||
abcr | AB517624-500 mg |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 500MG |
€143.80 | 2023-04-17 | ||
Aaron | AR021QVF-10g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester |
2121515-02-2 | 95% | 10g |
$604.00 | 2025-02-12 | |
abcr | AB517624-500mg |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 500mg |
€143.80 | 2023-09-02 | ||
abcr | AB517624-10g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester; . |
2121515-02-2 | 10g |
€653.90 | 2025-03-19 | ||
Aaron | AR021QVF-5g |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester |
2121515-02-2 | 95% | 5g |
$355.00 | 2025-02-12 |
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester Related Literature
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester
5-Bromo-2-trifluoromethoxyphenylboronic Acid Pinacol Ester (CAS 2121515-02-2): A Versatile Boronic Acid Derivative for Modern Organic Synthesis
The 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester (CAS 2121515-02-2) represents an important class of boronic acid derivatives that has gained significant attention in pharmaceutical and materials science research. This compound, with its unique combination of bromo and trifluoromethoxy substituents on the aromatic ring, offers exceptional versatility in Suzuki-Miyaura cross-coupling reactions, one of the most widely used transformations in modern organic synthesis.
Recent trends in medicinal chemistry have shown growing interest in trifluoromethoxy-containing compounds due to their enhanced metabolic stability and membrane permeability. The 5-Bromo-2-trifluoromethoxyphenyl moiety in particular has become a valuable building block for drug discovery programs targeting CNS disorders and inflammation. Researchers are actively investigating this boronic ester as a precursor for novel kinase inhibitors and GPCR modulators.
The pinacol ester protection in CAS 2121515-02-2 provides excellent stability against protodeboronation while maintaining sufficient reactivity for cross-coupling applications. This characteristic makes it particularly valuable for multi-step syntheses where intermediate stability is crucial. The compound's crystalline solid form at room temperature also offers practical advantages in handling and storage compared to more sensitive boronic acid derivatives.
In material science applications, the 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester has shown promise as a building block for organic electronic materials. The electron-withdrawing nature of both the bromo and trifluoromethoxy groups contributes to interesting electronic properties when incorporated into conjugated systems. Recent studies have explored its use in developing novel OLED materials and organic semiconductors with enhanced charge transport characteristics.
The synthetic utility of this compound extends to the preparation of liquid crystals and advanced polymers. The boronic ester functionality allows for efficient incorporation into various polymer backbones through controlled polymerization techniques. Researchers are particularly interested in its potential for creating fluorine-containing polymers with unique surface properties and chemical resistance.
From a commercial perspective, the demand for 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester has been steadily increasing, driven by both pharmaceutical and materials science applications. Suppliers typically offer this compound with purity levels exceeding 97%, with some specialized providers delivering >99% pure material for sensitive applications. The global market for such specialty boronic esters is projected to grow significantly in the coming years.
Handling and storage recommendations for CAS 2121515-02-2 follow standard protocols for air-sensitive organoboron compounds. While relatively stable compared to unprotected boronic acids, it is generally advised to store the material under inert atmosphere at low temperatures to maximize shelf life. The compound demonstrates good solubility in common organic solvents such as THF, DCM, and ethyl acetate, facilitating its use in various synthetic protocols.
Recent methodological advances have expanded the synthetic utility of this boronic acid pinacol ester. New catalytic systems allow for more efficient cross-coupling at lower temperatures, preserving sensitive functional groups. Additionally, continuous flow chemistry approaches have been successfully applied to reactions involving this building block, improving scalability and reproducibility for industrial applications.
Quality control of 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester typically involves a combination of HPLC, NMR (particularly 11B and 19F NMR), and mass spectrometry analysis. The presence of both bromine and fluorine atoms provides distinctive analytical signatures that facilitate purity assessment. Advanced analytical techniques such as X-ray crystallography have been employed to characterize its molecular structure in detail.
As research into fluorinated pharmaceutical compounds continues to expand, the importance of building blocks like CAS 2121515-02-2 is expected to grow correspondingly. Its unique combination of substituents offers medicinal chemists valuable opportunities for structure-activity relationship studies, particularly in addressing challenges related to drug metabolism and bioavailability. The compound's versatility ensures its continued relevance across multiple areas of chemical research and development.
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